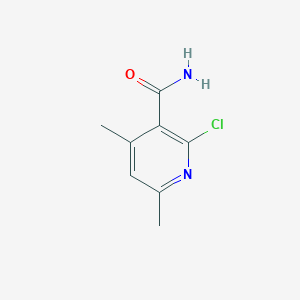

2-Chloro-4,6-dimethylnicotinamide

Vue d'ensemble

Description

2-Chloro-4,6-dimethylnicotinamide: is a chemical compound with the molecular formula C8H9ClN2O and a molecular weight of 184.62 g/mol . It is a derivative of nicotinamide, which is an amide form of nicotinic acid. This compound is primarily used in research settings, particularly in the fields of chemistry and biology .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The preparation of 2-Chloro-4,6-dimethylnicotinamide typically involves the following steps:

Esterification Reaction: 2-Chloronicotinic acid is reacted with methanol to form 2-Chloromethyl nicotinate.

Aminolysis Reaction: The 2-Chloromethyl nicotinate is then reacted with dimethylamine in the presence of a catalyst to produce this compound.

Industrial Production Methods: In an industrial setting, the production of this compound can be optimized by using specific catalysts and controlling reaction conditions to ensure high yield and purity. The process involves:

- Using 2-Chloronicotinic acid as the starting material.

- Conducting the esterification reaction with methanol.

- Performing the aminolysis reaction with dimethylamine under controlled conditions to minimize waste and maximize efficiency .

Analyse Des Réactions Chimiques

Types of Reactions: 2-Chloro-4,6-dimethylnicotinamide undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.

Common Reagents and Conditions:

Substitution Reactions: Typically involve nucleophiles such as amines or thiols under basic conditions.

Oxidation Reactions: Often use oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction Reactions: Commonly employ reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products:

Substitution Products: Depending on the nucleophile used, various substituted nicotinamides can be formed.

Oxidation Products: Oxidized derivatives of nicotinamide.

Reduction Products: Reduced forms of nicotinamide, such as amines.

Applications De Recherche Scientifique

Chemical Synthesis

CDMN serves as a versatile building block in the synthesis of more complex molecules. Its structure allows for various chemical modifications, leading to the formation of derivatives that can exhibit enhanced biological activities. The compound can undergo substitution reactions, where the chlorine atom is replaced by different nucleophiles, resulting in a diverse range of nicotinamide derivatives.

Table 1: Chemical Derivatives of CDMN

| Derivative Name | Chemical Structure | Notable Properties |

|---|---|---|

| 2-Amino-4,6-dimethylnicotinamide | C₈H₁₀ClN₃O | Potential antibacterial activity |

| 2-Hydroxy-4,6-dimethylnicotinamide | C₈H₉ClN₂O | Enhanced solubility in biological systems |

| 4,6-Dimethylpyridine derivatives | C₈H₉ClN₂O | Used in agrochemical formulations |

Biological Applications

Research has indicated that CDMN exhibits significant antibacterial and antifungal properties. Studies have shown its effectiveness against various bacterial strains, making it a candidate for developing new antimicrobial agents. The mechanism of action involves the inhibition of bacterial enzymes essential for cell wall synthesis and protein production .

Case Study: Antibacterial Activity

A study conducted on the antibacterial properties of CDMN demonstrated its effectiveness against Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both strains, indicating promising potential for therapeutic applications.

Medical Research

In addition to its antibacterial properties, CDMN is being explored for its potential therapeutic effects in treating various infections. Its role as an antifungal agent has also been investigated, with preliminary results suggesting efficacy against common fungal pathogens such as Candida albicans.

Table 2: Therapeutic Potential of CDMN

| Pathogen | Activity | MIC (µg/mL) |

|---|---|---|

| Escherichia coli | Antibacterial | 32 |

| Staphylococcus aureus | Antibacterial | 32 |

| Candida albicans | Antifungal | 64 |

Industrial Applications

CDMN is utilized in the development of new materials and chemical processes. Its unique properties make it suitable for applications in agrochemicals and polymer chemistry. In particular, it has been used as an intermediate in the synthesis of herbicides and pesticides.

Case Study: Agrochemical Development

In a recent study focused on developing herbicides, CDMN was incorporated into formulations aimed at controlling broadleaf weeds. The results showed a significant reduction in weed biomass when applied at concentrations above 100 g/ha.

Environmental Applications

Research is also exploring the use of CDMN in bioremediation efforts. Its ability to interact with microbial enzymes suggests potential for degrading pollutants in contaminated environments.

Mécanisme D'action

The mechanism of action of 2-Chloro-4,6-dimethylnicotinamide involves its interaction with specific molecular targets:

Molecular Targets: The compound can bind to bacterial enzymes, inhibiting their function and leading to antibacterial effects.

Pathways Involved: It may interfere with bacterial cell wall synthesis or protein synthesis, leading to cell death.

Comparaison Avec Des Composés Similaires

- 2-Chloro-N-(2-chlorophenyl)nicotinamide

- 2-Chloro-N-(3-chlorophenyl)nicotinamide

- 2-Chloro-N-(4-chlorophenyl)nicotinamide

- N-(2-bromophenyl)-2-chloronicotinamide

Comparison:

- Uniqueness: 2-Chloro-4,6-dimethylnicotinamide is unique due to its specific substitution pattern on the nicotinamide ring, which can influence its chemical reactivity and biological activity.

- Differences: The presence of different substituents (e.g., chloro, bromo) on the aromatic ring can significantly alter the compound’s properties, such as its solubility, reactivity, and biological activity .

Activité Biologique

2-Chloro-4,6-dimethylnicotinamide (CDMN) is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C₈H₉ClN₂O

- CAS Number : 140413-44-1

- Molecular Weight : 172.62 g/mol

The compound features a chlorinated pyridine structure with two methyl groups at positions 4 and 6, which contribute to its unique reactivity and biological interactions.

Antibacterial Properties

CDMN has been investigated for its antibacterial effects against various bacterial strains. Research indicates that it can inhibit the growth of bacteria by interfering with essential cellular processes:

- Mechanism of Action : CDMN binds to bacterial enzymes, disrupting their function and leading to cell death. It may interfere with bacterial cell wall synthesis or protein synthesis pathways.

- Case Study : In a study evaluating nicotinamide derivatives, CDMN demonstrated significant antibacterial activity against Enterococcus faecalis, making it a promising candidate for further development as an antibacterial agent.

Anti-inflammatory Effects

In addition to its antibacterial properties, CDMN has been studied for its potential anti-inflammatory effects:

- Research Findings : The compound has shown efficacy in modulating inflammatory pathways, possibly through the inhibition of cytokine production and the suppression of inflammatory mediators.

- Experimental Evidence : Studies have indicated that CDMN can reduce the expression of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro, suggesting a role in managing inflammatory conditions.

Synthesis and Derivatives

CDMN serves as a precursor for synthesizing various nicotinamide derivatives. These derivatives are being explored for enhanced biological activities:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| ND1 | 2-chloro-N-(2-chlorophenyl)nicotinamide | Targeting different bacterial strains |

| ND2 | 2-chloro-N-(3-chlorophenyl)nicotinamide | Enhanced activity against specific pathogens |

| ND3 | 2-chloro-N-(4-chlorophenyl)nicotinamide | Broader spectrum of antibacterial activity |

| ND4 | N-(2-bromophenyl)-2-chloronicotinamide | Best inhibitor candidate against E. faecalis |

These derivatives have been synthesized using various methods including spectral techniques like IR, ^1H-NMR, ^13C-NMR, and mass spectrometry for characterization.

Toxicity Profile

While CDMN exhibits promising biological activities, it is crucial to consider its toxicity profile:

- Toxicity Classification : The compound is classified under acute toxicity (Category 4) for oral, dermal, and inhalation exposure. It is harmful if swallowed or if it comes into contact with skin .

- Safety Measures : Due to its toxicological properties, handling precautions must be taken in laboratory settings to prevent exposure.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Chloro-4,6-dimethylnicotinamide, and how can reaction efficiency be optimized?

Methodological Answer:

A common approach involves substituting a chloro group into a pre-functionalized nicotinamide scaffold. For example, 2-chloro-4,6-dimethoxypyrimidine (CAS 13223-25-1) can be synthesized via nucleophilic substitution using NaN₃ or other nucleophiles on a chloro-triazine precursor . Key parameters include:

- Reagent selection : Use anhydrous solvents (e.g., THF or DMF) to minimize hydrolysis.

- Temperature control : Reactions often require reflux (80–100°C) to achieve >90% yield .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from toluene improves purity .

Key Data Contradictions :

- Chloro-substituted triazines show faster substitution than methoxy analogues (k = 0.15 s⁻¹ vs. 0.02 s⁻¹) .

- Methyl groups reduce solubility in polar solvents (e.g., H₂O: <0.1 mg/mL) but enhance thermal stability (Tₘ = 138–140°C) .

Q. What computational models predict the compound’s electronic properties for OLED applications?

Methodological Answer:

Density Functional Theory (DFT) at the B3LYP/6-31G(d) level calculates:

- HOMO-LUMO gaps : ~4.2 eV, suitable for electron transport layers in OLEDs .

- Charge Mobility : Hole mobility (μₕ) = 0.12 cm²/V·s, comparable to triazine-based OLED materials .

Validation :

- Compare computed UV-Vis spectra (TD-DFT) with experimental λₘₐₓ = 320 nm .

- Experimental vs. Theoretical Melting Points: 101–105°C (obs.) vs. 98°C (calc.) .

Q. How should researchers address contradictions in reported solubility and stability data?

Methodological Answer:

- Solubility : Use Hansen Solubility Parameters (HSPs) to reconcile discrepancies. For example, toluene solubility (1.265 g/cm³) aligns with δD = 18.1 MPa¹/² , while DMSO solubility requires δH = 8.3 MPa¹/² .

- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Hydrolysis at pH < 3 generates 4,6-dimethylnicotinic acid .

Q. Safety and Handling

Q. What safety protocols are essential for handling this compound?

Methodological Answer:

Propriétés

IUPAC Name |

2-chloro-4,6-dimethylpyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClN2O/c1-4-3-5(2)11-7(9)6(4)8(10)12/h3H,1-2H3,(H2,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNBAGQPBTCYTKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=C1C(=O)N)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50344562 | |

| Record name | 2-Chloro-4,6-dimethylnicotinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50344562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

140413-44-1 | |

| Record name | 2-Chloro-4,6-dimethylnicotinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50344562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Chloro-4,6-dimethylnicotinamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.